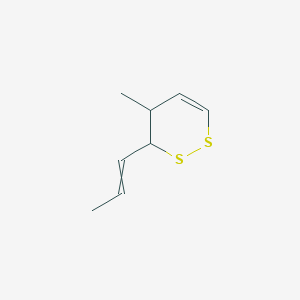
4-Methyl-3-prop-1-enyl-3,4-dihydrodithiine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-3-prop-1-enyl-3,4-dihydrodithiine is an organic compound with a unique structure that includes a dithiine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-prop-1-enyl-3,4-dihydrodithiine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with sulfur sources under specific conditions to form the dithiine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-prop-1-enyl-3,4-dihydrodithiine can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiine ring into more reduced sulfur-containing compounds.
Substitution: The compound can participate in substitution reactions where one of the substituents on the ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds .
Scientific Research Applications
4-Methyl-3-prop-1-enyl-3,4-dihydrodithiine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism by which 4-Methyl-3-prop-1-enyl-3,4-dihydrodithiine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dithiine ring can interact with various biological molecules, influencing pathways related to inflammation, oxidation, and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-3-prop-1-enyl-3,4-dihydrothiophene
- 4-Methyl-3-prop-1-enyl-3,4-dihydrothiopyran
- 4-Methyl-3-prop-1-enyl-3,4-dihydrothiopyrrole
Uniqueness
4-Methyl-3-prop-1-enyl-3,4-dihydrodithiine is unique due to its dithiine ring structure, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications where other compounds may not be as effective .
Properties
CAS No. |
60051-36-7 |
|---|---|
Molecular Formula |
C8H12S2 |
Molecular Weight |
172.3 g/mol |
IUPAC Name |
4-methyl-3-prop-1-enyl-3,4-dihydrodithiine |
InChI |
InChI=1S/C8H12S2/c1-3-4-8-7(2)5-6-9-10-8/h3-8H,1-2H3 |
InChI Key |
GKMUSNHMVCWOHG-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC1C(C=CSS1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


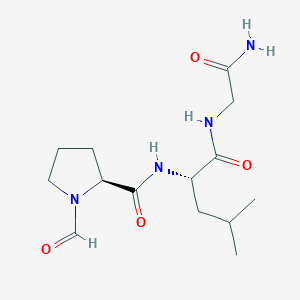
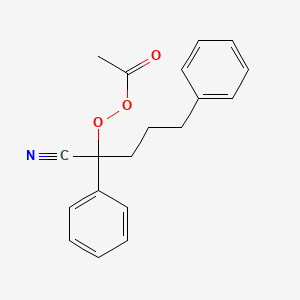
![2-[(2,6-Dichlorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14609287.png)

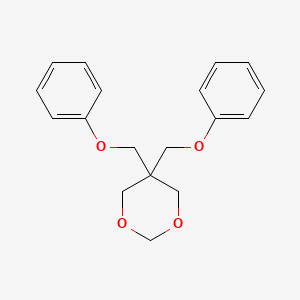
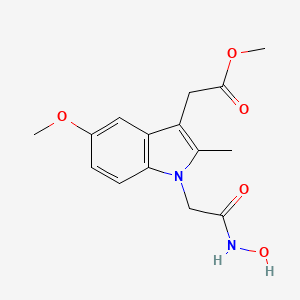
![2-Hydroxyethyl {3-[ethyl(phenyl)amino]propyl}carbamate](/img/structure/B14609315.png)
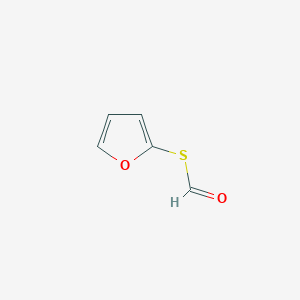





![4,4'-[(4-Methylphenyl)methylene]bis(2-methylaniline)](/img/structure/B14609366.png)
